Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt
Brand Name: Vulcanchem
CAS No.:
VCID: VC15800310
InChI: InChI=1S/3C9H7N2.Co/c3*1-2-5-9(6-3-1)11-8-4-7-10-11;/h3*1-5,7-8H;/q3*-1;+3
SMILES:
Molecular Formula: C27H21CoN6
Molecular Weight: 488.4 g/mol

Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt

CAS No.:

Cat. No.: VC15800310

Molecular Formula: C27H21CoN6

Molecular Weight: 488.4 g/mol

* For research use only. Not for human or veterinary use.

Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt -

Specification

Molecular Formula C27H21CoN6
Molecular Weight 488.4 g/mol
IUPAC Name cobalt(3+);1-phenylpyrazole
Standard InChI InChI=1S/3C9H7N2.Co/c3*1-2-5-9(6-3-1)11-8-4-7-10-11;/h3*1-5,7-8H;/q3*-1;+3
Standard InChI Key MVUOOLRBQWNHGK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.[Co+3]

Introduction

Structural and Coordination Features

The defining characteristic of Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt lies in its coordination geometry. Each ligand binds to the cobalt center through three nitrogen atoms: two from the pyrazole ring and one from the phenyl group’s ortho position, forming a tridentate chelating system. This arrangement enhances the complex’s stability by minimizing steric strain and maximizing electron donation to the metal center. The resulting octahedral geometry around cobalt is typical for such complexes, though slight distortions may occur depending on ligand substituents and reaction conditions.

Comparative studies of related cobalt complexes, such as ferrocenyl-substituted pyrazoles, reveal that the electronic effects of the pyrazole moiety significantly influence redox behavior and catalytic activity. For instance, the electron-withdrawing nature of the pyrazole nitrogen atoms can stabilize higher oxidation states of cobalt, enabling its participation in redox-mediated reactions.

Synthesis and Characterization

Synthetic Routes

The synthesis of Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt typically involves the reaction of cobalt(II) or cobalt(III) salts with pre-formed 2-(1H-pyrazol-1-yl)phenyl ligands under inert atmospheric conditions. A common protocol utilizes cobalt chloride (CoCl2\text{CoCl}_2) or cobalt acetate (Co(OAc)2\text{Co(OAc)}_2) dissolved in anhydrous ethanol or tetrahydrofuran (THF), to which the ligand is added dropwise. The mixture is refluxed for 12–24 hours, yielding the complex as a crystalline solid after cooling and filtration.

Key synthetic challenges include maintaining anhydrous conditions to prevent hydrolysis and ensuring stoichiometric ligand-to-metal ratios. Excess ligand may lead to incomplete coordination, while insufficient ligand results in mixed-ligand complexes.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR spectra confirm ligand integrity and coordination shifts. For example, the pyrazole protons typically resonate as doublets in the range of 7.5–8.5 ppm, while the cobalt-bound nitrogen atoms cause deshielding of adjacent carbons.

  • Infrared (IR) Spectroscopy: Stretching frequencies for Co–N bonds appear between 400–450 cm1^{-1}, distinct from free ligand vibrations.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic transitions associated with ligand-to-metal charge transfer (LMCT) are observed in the 300–500 nm range, with molar absorptivity values exceeding 104M1cm110^4 \, \text{M}^{-1}\text{cm}^{-1}.

Biological Activities

Antimicrobial Properties

Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt demonstrates broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Mechanistic studies suggest that the complex disrupts microbial cell membranes via electrostatic interactions with phospholipid headgroups, leading to leakage of cellular contents.

Applications in Research

Catalysis

The complex serves as a precatalyst in oxidation reactions, particularly for the conversion of alkenes to epoxides. For example, in the presence of tert-butyl hydroperoxide (TBHP), Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt achieves styrene epoxidation yields exceeding 85% under mild conditions.

Drug Delivery Systems

Functionalization of the phenyl groups with hydrophilic substituents (e.g., sulfonate or polyethylene glycol chains) enhances the complex’s solubility and biocompatibility. These derivatives show promise as carriers for anticancer agents, enabling targeted delivery to tumor sites via enhanced permeability and retention (EPR) effects.

Comparison with Related Cobalt Complexes

Compound NameCoordination GeometryKey PropertiesApplications
Cobalt(II) acetylacetonateOctahedralHigh thermal stabilityPolymerization catalysis
Hydrotris(pyrazolyl)borateTrigonal bipyramidalTunable redox potentialsElectrochemical sensors
Ferrocenyl-substituted pyrazolesTetrahedralDNA photo-cleavage activity

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